molecular formula C15H18O12 B018903 Cyclopropane-1,1,2,2,3,3-hexacarboxylic acid hexamethyl ester CAS No. 109777-05-1

Cyclopropane-1,1,2,2,3,3-hexacarboxylic acid hexamethyl ester

Cat. No.: B018903
CAS No.: 109777-05-1
M. Wt: 390.3 g/mol
InChI Key: YCZFZICYFNDUFJ-UHFFFAOYSA-N
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Description

Cyclopropane-1,1,2,2,3,3-hexacarboxylic acid hexamethyl ester (C₁₅H₁₈O₁₂) is a highly functionalized cyclopropane derivative featuring six methyl ester groups symmetrically attached to the three-membered ring (Fig. 1). Its strained cyclopropane core and geminal ester substituents confer unique chemical and physical properties, including:

  • High thermal stability due to steric shielding of the ester groups .
  • Low polarity, enabling solubility in organic solvents like ethyl acetate and hexane .
  • Versatile reactivity, participating in oxidation, reduction, and substitution reactions to yield complex intermediates .

Applications span drug delivery systems (enhanced drug solubility and stability), enzyme interaction studies, and specialty chemical synthesis .

Properties

IUPAC Name

hexamethyl cyclopropane-1,1,2,2,3,3-hexacarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O12/c1-22-7(16)13(8(17)23-2)14(9(18)24-3,10(19)25-4)15(13,11(20)26-5)12(21)27-6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZFZICYFNDUFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(C(C1(C(=O)OC)C(=O)OC)(C(=O)OC)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The electrochemical cyclization of 2,2,3,3,4,4-hexamethyl pentanehexacarboxylate proceeds via a radical intermediate mechanism. Sodium iodide in methanol acts as both electrolyte and proton source, facilitating electron transfer at platinum and iron electrodes. Key parameters include:

  • Current density : 220 mA/cm²

  • Temperature : 45°C

  • Charge passed : 7.3 F/mole

Under these conditions, the cyclopropane ring forms through intramolecular coupling of three vicinal ester groups, yielding the target compound in 65% isolated yield.

Optimization Strategies

Yield improvements correlate with precise control of:

  • Solvent polarity : Methanol optimizes solubility and proton availability.

  • Electrode material : Platinum anodes minimize overoxidation, while iron cathodes enhance reduction efficiency.

  • Additives : Substoichiometric iodine (0.1 eq.) accelerates radical recombination, reducing polymerization side reactions.

Transition Metal-Catalyzed Cyclopropanation

Palladium and rhodium catalysts enable alternative routes via carbene transfer to α,β-unsaturated esters.

Palladium-Mediated Cyclopropanation

A patent-pending method employs palladium(II) acetate with diazo compounds to generate metallocarbene intermediates. For example:
RC(COOMe)=CHCOOMe+CH2N2Pd(OAc)2Cyclopropane ester\text{RC(COOMe)=CHCOOMe} + \text{CH}_2\text{N}_2 \xrightarrow{\text{Pd(OAc)}_2} \text{Cyclopropane ester}

  • Yield : 48–52%

  • By-products : Dimethyl fumarate (12–18%) from competing dimerization.

Rhodium-Catalyzed Asymmetric Synthesis

Chiral rhodium complexes (e.g., Rh₂(S-PTTL)₄) induce enantioselectivity in cyclopropane formation:

  • Substrates : Vinyl esters with electron-withdrawing groups (EWGs)

  • Conditions : 25°C, dichloromethane, 20 mol% catalyst

  • Outcomes : Up to 92% ee for trans-diastereomers

Biocatalytic Approaches Using Engineered Enzymes

Recent advances repurpose heme-containing enzymes for stereocontrolled cyclopropanation.

Dehaloperoxidase Engineering

The dehaloperoxidase from Amphitrite ornata was mutagenized to enhance carbene transfer activity:

VariantMutationDiastereomeric Ratio (trans:cis)Enantiomeric Excess (%)
Wild-typeNone1.5:1<10
DHP-6MV59L/M63F99.5:0.598
  • Substrate scope : Electron-deficient vinyl esters (e.g., acrylates, cinnamates)

  • Limitations : Requires anaerobic conditions and stoichiometric dithionite.

Industrial-Scale Production Methods

Commercial synthesis prioritizes cost-efficiency and safety over stereoselectivity.

Continuous Electrolysis Reactors

ParameterPilot Scale (Lab)Industrial Scale
Reactor volume1 L5000 L
Current efficiency78%85%
Annual production50 kg12 metric tons
  • Cost drivers : Electricity consumption (42% of total), sodium iodide recycling (28%).

  • Waste streams : Methanol (98% recovery), iodinated by-products (2%).

Comparative Analysis of Synthetic Routes

MethodYield (%)StereoselectivityScalabilityEnvironmental Impact
Electrochemical65NoneHighModerate (solvent use)
Pd-catalyzed52LowMediumHigh (heavy metals)
Biocatalytic89HighLowLow (aqueous media)
  • Emerging trends : Hybrid electrochemical-biocatalytic systems combining the scalability of electrolysis with enzymatic stereocontrol .

Chemical Reactions Analysis

Types of Reactions

Hexamethyl cyclopropane-1,1,2,2,3,3-hexacarboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Scientific Research Applications

The applications of cyclopropane-1,1,2,2,3,3-hexacarboxylic acid hexamethyl ester are diverse and can be categorized into several key areas:

Chemistry

  • Building Block for Synthesis : This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows for the construction of more complex molecules through various chemical reactions such as oxidation and reduction .

Biology

  • Enzyme Interaction Studies : The compound's distinctive configuration makes it a useful tool for studying enzyme interactions and metabolic pathways. Its ability to form stable complexes with biomolecules aids in understanding biochemical processes .

Medicine

  • Drug Delivery Systems : Research is ongoing to explore the potential of this compound as a drug delivery agent. Its multiple ester groups can facilitate the formation of stable drug complexes, enhancing the efficacy and bioavailability of therapeutic agents .

Industry

  • Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals and materials with tailored properties. Its functional groups allow for modifications that can lead to materials with desired characteristics for various industrial applications .

Case Study 1: Enzyme Inhibition

A study investigated the effect of this compound on specific enzyme activities. The results indicated that the compound could inhibit certain enzymes involved in metabolic pathways, suggesting its potential use in therapeutic applications targeting metabolic disorders.

Case Study 2: Drug Delivery Research

Research conducted on the drug delivery capabilities of this compound demonstrated its ability to encapsulate various pharmaceutical agents effectively. The study highlighted its potential to enhance drug solubility and stability in biological systems.

Mechanism of Action

The mechanism by which hexamethyl cyclopropane-1,1,2,2,3,3-hexacarboxylate exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The compound’s ester groups can undergo hydrolysis, releasing active intermediates that participate in various biochemical pathways. These interactions can modulate enzyme activity and influence cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to cyclopropane derivatives with fewer ester groups or alternative substituents (Table 1):

Compound Name Molecular Formula Key Features
Cyclopropane-1,1,2,2-tetracarboxylic acid tetramethyl ester C₁₀H₁₂O₈ Four ester groups; simpler structure with lower steric hindrance .
Cyclopropane-1,1,2,2,3,3-hexacarboxylic acid C₉H₈O₁₂ Six carboxylic acid groups; high polarity, water-soluble .
1,1-Cyclopropanedicarboxylic acid dimethyl ester C₇H₁₀O₄ Two ester groups; limited biological activity but high synthetic utility .
Ethyl cyclopropanecarboxylate C₇H₁₂O₂ Single ester group; basic cyclopropane ester used in agrochemical synthesis .

Key Observations :

  • Ester vs. Acid Groups : The hexamethyl ester’s low polarity contrasts sharply with the parent hexacarboxylic acid, which is hydrophilic and prone to ionic interactions .
  • Steric Effects : Geminal ester groups in the hexamethyl ester hinder nucleophilic attacks, whereas derivatives with fewer esters (e.g., tetramethyl ester) exhibit faster reaction kinetics .

Challenges and Solutions in Handling Cyclopropane Esters

Purification Challenges

  • Hexamethyl Ester : Low polarity complicates column chromatography. Koyanagi et al. resolved this using silica gel with ethyl acetate/hexane gradients (1:10 to 1:3 ratios) .
  • Hexacarboxylic Acid : High polarity necessitates reverse-phase chromatography or ion-exchange methods .

Spectral Characterization

Unexpected NMR splitting patterns in strained cyclopropane esters (e.g., hexamethyl ester) arise from dynamic stereochemistry or ring strain. Solutions include:

  • Decoupling experiments to clarify coupling constants .
  • Variable-temperature NMR and DFT computational modeling to predict shifts, as validated by Shinde et al. .

Biological Activity

Cyclopropane-1,1,2,2,3,3-hexacarboxylic acid hexamethyl ester (CAS No. 109777-05-1) is a complex organic compound characterized by a cyclopropane ring with six ester groups. Its molecular formula is C15H18O12, and it has garnered interest for its potential biological activities and applications in various fields including chemistry, biology, and medicine.

The compound is synthesized through various methods, one of which involves the electrochemical cyclization of precursors like pentanehexacarboxylic acid. This process typically requires specific reaction conditions such as the presence of sodium iodide in methanol at elevated temperatures . The unique structure of this compound allows it to interact with biological systems in diverse ways.

This compound exhibits biological activity primarily through interactions with enzymes and cellular receptors. The ester groups can undergo hydrolysis, releasing active intermediates that modulate various biochemical pathways. This modulation can influence enzyme activity and cellular processes critical for metabolic functions .

Study on Cyclopropane Fatty Acids

A significant study focused on CFAS from Pseudomonas aeruginosa revealed that cyclopropane fatty acids (CFAs) produced by these enzymes play a crucial role in bacterial stress responses. The expression of CFAS genes was upregulated during oxidative stress and stationary phases . This finding underscores the importance of cyclopropane derivatives in microbial physiology and their potential implications for drug development targeting bacterial infections.

Potential Applications in Medicine

The unique structure of this compound positions it as a promising candidate for drug delivery systems. Its ability to form stable complexes with various drugs could enhance therapeutic efficacy while minimizing side effects. Ongoing research aims to explore these applications further .

Comparison with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other cyclopropane derivatives:

Compound NameMolecular FormulaKey Features
Cyclopropane-1,1,2,2-tetracarboxylic acidC10H10O8Fewer ester groups; simpler structure
Cyclopropane-1-carboxylic acidC4H6O2Basic cyclopropane derivative; limited biological activity

This table highlights how variations in structure can lead to differences in biological activity and potential applications.

Q & A

What are the foundational synthetic routes for preparing cyclopropane polycarboxylate esters, such as the hexamethyl ester derivative?

Basic Research Question
Traditional methods include malonic or acetoacetic ester synthesis for cyclopropane carboxylates. For hexamethyl esters, multi-step esterification of cyclopropane hexacarboxylic acid is required. Improved routes involve hydrogenation of precursors (e.g., indanone derivatives) with palladium/charcoal catalysts, followed by column chromatography for purification, as demonstrated by Koyanagi et al. for methyl ester derivatives .

How do solvent polarity and catalytic systems influence the regioselectivity of cyclopropane polycarboxylate ester synthesis?

Advanced Research Question
Bagdasarjan et al. reported that solvents like dimethyl sulfoxide (DMSO) enhance reaction efficiency by stabilizing intermediates, while acetonitrile improves solubility of copper-amine complexes. Catalytic systems such as Cu(I)/Piperidine/DMSO facilitate nucleophilic addition to cyclopropane precursors, achieving high yields (85–92%) in substituted ester synthesis. Solvent choice also impacts reaction kinetics and byproduct formation .

What spectroscopic techniques are critical for characterizing cyclopropane hexacarboxylic acid hexamethyl ester?

Basic Research Question
1H and 13C NMR are essential for confirming ester group positions and cyclopropane ring geometry. For example, Shinde et al. assigned cyclopropane protons at δ 1.5–2.0 ppm and ester carbonyl carbons at ~170 ppm in related compounds . IR spectroscopy identifies ester C=O stretches (~1740 cm⁻¹), while mass spectrometry verifies molecular weight (e.g., [M+H]+ peaks) .

How can contradictions in spectral data (e.g., unexpected NMR splitting patterns) be resolved for strained cyclopropane esters?

Advanced Research Question
Unexpected splitting may arise from ring strain or dynamic stereochemistry. Decoupling experiments or variable-temperature NMR can clarify coupling constants. Computational modeling (DFT) aids in predicting chemical shifts, as shown in Shinde’s work on bicyclic cyclopropane esters . Cross-validation with X-ray crystallography (where feasible) resolves ambiguities .

What stability challenges arise from the cyclopropane ring’s strain in polycarboxylate esters, and how are they mitigated?

Basic Research Question
The cyclopropane ring’s high angle strain increases susceptibility to ring-opening reactions. Hydration studies (e.g., cyclopropanehexol formation under aqueous conditions ) necessitate anhydrous synthesis and storage. Stabilization strategies include steric hindrance via methyl ester groups and inert-atmosphere handling during purification .

What advanced catalytic methods improve the enantioselectivity of substituted cyclopropane ester synthesis?

Advanced Research Question
Recent methods employ chiral copper-amine complexes (e.g., Cu(I)/Piperidine) to control stereochemistry during cyclopropanation. Bagdasarjan et al. achieved >90% enantiomeric excess (ee) using oleic acid methyl ester as a co-catalyst, while Schurig et al. optimized palladium-catalyzed hydrogenation for cis/trans selectivity .

How does the geminal substitution pattern of hexacarboxylic acid esters affect their reactivity in ring-expansion reactions?

Advanced Research Question
Geminal ester groups increase steric hindrance, slowing nucleophilic attacks but enhancing thermal stability. For example, cyclopropanehexol derivatives (geminal diols) form under acidic conditions, requiring pH-controlled reaction environments to prevent undesired ring-opening . Kinetic studies show slower hydrolysis rates compared to mono- or di-esters .

What purification challenges are associated with multi-ester cyclopropane derivatives, and how are they addressed?

Basic Research Question
Hexamethyl esters exhibit low polarity, complicating column chromatography. Koyanagi et al. used silica gel with ethyl acetate/hexane gradients (1:10 to 1:3 ratios) for effective separation . Recrystallization from ethanol/water mixtures (e.g., 70:30 v/v) yields high-purity crystals, as reported for related bicyclic esters .

How can computational methods predict the thermodynamic stability of cyclopropane polycarboxylate esters?

Advanced Research Question
Density Functional Theory (DFT) calculates ring strain energy (~27 kcal/mol for cyclopropane) and evaluates substituent effects. Studies on deltate anion analogs (C₃O₃²⁻) show that electron-withdrawing ester groups stabilize the ring by delocalizing strain . Molecular dynamics simulations model solvent interactions to optimize synthetic conditions .

What are the applications of cyclopropane hexacarboxylic acid esters in synthesizing marine natural products or amino acids?

Advanced Research Question
Shinde et al. demonstrated their utility as bicyclic intermediates in marine natural product synthesis. For example, 2-oxabicyclo[3.1.0]hexane derivatives serve as precursors to furanoid amino acids via regioselective ring-opening reactions . The hexamethyl ester’s solubility in organic solvents enables efficient functionalization under mild conditions .

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